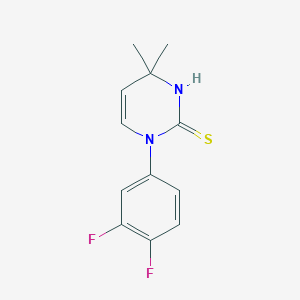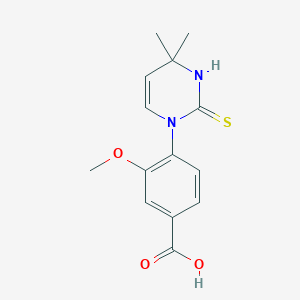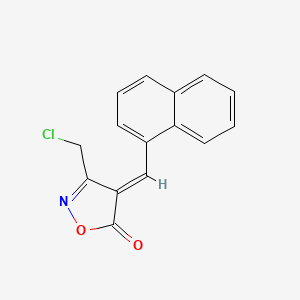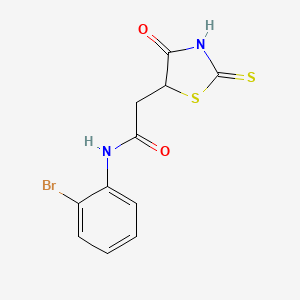![molecular formula C10H8ClNO3 B3083452 (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one CAS No. 1142199-65-2](/img/structure/B3083452.png)
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Descripción general
Descripción
The compound is a derivative of isoxazole, a type of organic compound containing an isoxazole ring, a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other oxygen . It also contains a chloromethyl group and a 5-methyl-2-furyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various strategies. For instance, 5-(Chloromethyl)furfural (CMF), a biobased platform molecule, can be made in high yield directly from raw biomass . CMF-derived carbon nucleophiles have been prepared and utilized based on the furylogous effect .Molecular Structure Analysis
The molecular structure of this compound would likely include an isoxazole ring, a chloromethyl group, and a 5-methyl-2-furyl group . The exact structure would depend on the specific locations of these groups within the molecule.Aplicaciones Científicas De Investigación
Continuous Flow Photochemical Synthesis and Larvicidal Activity
Isoxazole-5(4H)-ones, including (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one, are significant in pharmaceutical and agrochemical applications. A study focused on the photochemical synthesis of these compounds in flow conditions, demonstrating their potential in efficient large-scale production. Importantly, several derivatives exhibited larvicidal activity against Aedes aegypti, suggesting their utility in pest control applications (Sampaio et al., 2023).
Synthetic Methodology in Aqueous Ethanol
Another research developed an efficient methodology for synthesizing isoxazole-5(4H)-ones, including variants like (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazole-5(4H)-one. This process utilizes visible light in an aqueous ethanol medium, offering a greener and more sustainable approach to the synthesis of these compounds (Saikh, Das, & Ghosh, 2013).
Anticancer and Electrochemical Behaviour
A study highlighted the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, including related derivatives, revealing their potential as anticancer agents. Some synthesized compounds demonstrated significant inhibitory activity against lung cancer cells. Moreover, their electrochemical behavior indicated potential as antioxidant agents, suggesting their applicability in drug development and other therapeutic areas (Badiger, Khatavi, & Kamanna, 2022).
Antimicrobial Activity
Research on the synthesis of isoxazole derivatives, including structures related to this compound, has shown promising antimicrobial activity. This includes antibacterial and antifungal properties, highlighting their potential utility in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Direcciones Futuras
Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the isoxazole ring, chloromethyl group, and 5-methyl-2-furyl group, this compound could have interesting chemical properties that could be explored in future studies .
Propiedades
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6-2-3-7(14-6)4-8-9(5-11)12-15-10(8)13/h2-4H,5H2,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKFFQGOYULBML-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)




![(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083408.png)
![(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083416.png)
![(4E)-3-(chloromethyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083421.png)
![(4E)-3-(chloromethyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083424.png)

![(4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083435.png)
![(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083461.png)

